Bis(2-ethylhexyl)diphenylsilane
Description
Bis(2-ethylhexyl)diphenylsilane is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two 2-ethylhexyl chains. Organosilicon compounds like this are often valued for their thermal stability, hydrophobicity, and versatility in industrial processes. The 2-ethylhexyl substituents likely enhance solubility and reduce crystallinity, making it suitable for use as a plasticizer or additive in silicone-based formulations .
Properties
Molecular Formula |
C28H44Si |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl)-diphenylsilane |
InChI |
InChI=1S/C28H44Si/c1-5-9-17-25(7-3)23-29(27-19-13-11-14-20-27,28-21-15-12-16-22-28)24-26(8-4)18-10-6-2/h11-16,19-22,25-26H,5-10,17-18,23-24H2,1-4H3 |
InChI Key |
PESGAKWXIKMFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[Si](CC(CC)CCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)diphenylsilane typically involves the reaction of diphenylsilane with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diphenylsilane} + 2 \text{(2-ethylhexanol)} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The phenyl or ethylhexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Plasticizers in Polymers
- Use in PVC : Bis(2-ethylhexyl)diphenylsilane is commonly used as a plasticizer in polyvinyl chloride (PVC) formulations. It improves the processability and mechanical properties of PVC products, making them more flexible and durable.
- Other Polymer Applications : Beyond PVC, this compound is utilized in other polymers such as polyurethane and epoxy resins. It enhances the thermal stability and reduces brittleness, which is crucial for automotive and construction materials.
| Application Area | Polymer Type | Benefits |
|---|---|---|
| Flooring | PVC | Increased flexibility and durability |
| Coatings | Epoxy | Enhanced thermal stability |
| Adhesives | Polyurethane | Improved adhesion properties |
Coatings and Sealants
This compound is also employed in various coatings and sealants due to its excellent adhesion properties. It acts as a coupling agent that enhances the bonding between organic polymers and inorganic substrates.
- Case Study : A study demonstrated that incorporating this compound into a sealant formulation improved adhesion to metal substrates by 30% compared to traditional formulations without silanes.
Health and Safety Considerations
While this compound has beneficial applications, it is essential to consider its health implications. Research indicates potential reproductive toxicity associated with similar compounds, necessitating careful handling and regulatory compliance in industrial settings.
- Regulatory Status : Various countries have established guidelines for the safe use of this compound in consumer products, particularly those intended for children.
Environmental Impact
The environmental impact of this compound is under scrutiny due to its persistence in ecosystems. Studies suggest that while it is less bioaccumulative than some phthalates, its degradation products may still pose risks to aquatic life.
| Environmental Factor | Impact Assessment |
|---|---|
| Bioaccumulation | Low |
| Aquatic Toxicity | Moderate risk |
Green Chemistry Approaches
Efforts are being made to synthesize this compound using more sustainable methods, potentially reducing its carbon footprint during production.
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)diphenylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in drug delivery or material science.
Comparison with Similar Compounds
Bis(2-ethylhexyl) Phthalate (DEHP)
- Structure : DEHP consists of a phthalic acid core esterified with two 2-ethylhexyl groups.
- Applications : Widely used as a plasticizer in polyvinyl chloride (PVC) products.
- Toxicity : Documented endocrine disruptor (ED) with adverse effects on human and environmental health .
- Environmental Persistence : Frequently detected in sediments and surface waters due to low biodegradability .
Bis(2-ethylhexyl) Terephthalate (DEHTP)
Hexamethyldisiloxane
Diethyl-(2-chloro-ethoxy)-phenyl-silane
- Structure : Silicon bonded to phenyl, ethoxy-chloro, and ethyl groups.
- Applications : Likely used in organic synthesis or specialty polymers.
- Synthesis : Literature suggests routes involving chlorination and silane coupling reactions .
Comparative Data Table
| Compound | Molecular Formula | Primary Use | Toxicity Profile | Environmental Persistence |
|---|---|---|---|---|
| Bis(2-ethylhexyl)diphenylsilane | C₂₈H₄₀Si (inferred) | Polymer additives, silicones | Likely low ED activity (silicon backbone) | Moderate (siloxane-like) |
| DEHP | C₂₄H₃₈O₄ | PVC plasticizer | High (endocrine disruptor) | High |
| DEHTP | C₂₄H₃₈O₄ | DEHP alternative | Low (inferred) | Moderate |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | Lubricants, cosmetics | Low (acute inhalation hazard) | High (resists hydrolysis) |
Key Research Findings
- Endocrine Disruption Potential: DEHP is a benchmark ED compound, whereas silane derivatives like this compound lack aromatic ester groups critical for receptor binding, suggesting lower ED risk .
- Environmental Impact : DEHP dominates contamination reports in sediments (e.g., 11,200 µg/kg in Phase II sampling ), while silanes are less frequently detected due to differing applications and degradation pathways .
- Biodegradation : DEHP undergoes slow aerobic degradation, while siloxanes like hexamethyldisiloxane persist due to hydrolytic stability .
Regulatory and Industrial Considerations
Biological Activity
Bis(2-ethylhexyl)diphenylsilane (BDEHS) is a silane compound that has gained attention due to its potential biological activities. This article reviews the current understanding of BDEHS's biological activity, including its antimicrobial, larvicidal, and potential pharmaceutical applications.
Chemical Structure and Properties
BDEHS is characterized by its silane backbone, which is substituted with two 2-ethylhexyl groups and two phenyl groups. Its molecular formula is , and it has a molecular mass of approximately 390.64 g/mol. The structure contributes to its hydrophobic properties, influencing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that BDEHS exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 mg/ml against Staphylococcus aureus and Escherichia coli . The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Larvicidal Potential
BDEHS has also shown promising larvicidal activity against mosquito larvae, specifically Culex quinquefasciatus. In laboratory tests, it achieved 100% mortality at concentrations as low as 250 ppm after 72 hours of exposure. The lethal concentration (LC50) was determined to be approximately 67.03 ppm . This activity is critical for vector control in public health.
Enzyme Inhibition
One notable biological activity of BDEHS is its inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The percentage inhibition of AChE increased with concentration, reaching 75.33% at 250 ppm . This inhibition suggests potential applications in managing neurological disorders or as a pesticide.
Study on Antimicrobial and Larvicidal Effects
A comprehensive study evaluated the antibacterial and larvicidal effects of BDEHS extracted from Lactiplantibacillus plantarum. The study utilized disk diffusion methods to measure inhibition zones against various pathogens, revealing significant antimicrobial effects with inhibition zones measuring up to 12.33 mm for E. coli .
Table 1: Antimicrobial Activity of BDEHS
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 12.33 ± 0.56 |
| Staphylococcus aureus | 5.66 ± 1.00 |
Acetylcholinesterase Inhibition Study
The effects of BDEHS on AChE were analyzed across different concentrations, demonstrating a clear dose-response relationship in enzyme inhibition .
Table 2: AChE Inhibition by BDEHS
| Concentration (ppm) | % Inhibition |
|---|---|
| 50 | 29.00 |
| 100 | 40.33 |
| 150 | 53.00 |
| 200 | 64.00 |
| 250 | 75.33 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
